molecular formula C12H12F2O3 B13448532 Rac-methyl (1s,3s)-1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate

Rac-methyl (1s,3s)-1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B13448532
M. Wt: 242.22 g/mol
InChI Key: JWOPLWVBJKWIML-UHFFFAOYSA-N
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Description

Rac-methyl (1s,3s)-1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate is a synthetic organic compound. It features a cyclobutane ring substituted with a hydroxy group and a carboxylate ester, along with a difluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-methyl (1s,3s)-1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.

    Introduction of the Hydroxy Group: This step may involve selective hydroxylation reactions.

    Attachment of the Difluorophenyl Group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.

    Esterification: The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The difluorophenyl group can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The difluorophenyl group could play a role in binding interactions, while the hydroxy and carboxylate groups could be involved in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1s,3s)-1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate: Without the racemic mixture.

    Methyl (1s,3s)-1-(2,6-dichlorophenyl)-3-hydroxycyclobutane-1-carboxylate: With chlorine instead of fluorine.

Uniqueness

The presence of the difluorophenyl group may impart unique electronic properties, affecting the compound’s reactivity and interactions. The racemic mixture may also exhibit different biological activity compared to the pure enantiomers.

Properties

Molecular Formula

C12H12F2O3

Molecular Weight

242.22 g/mol

IUPAC Name

methyl 1-(2,6-difluorophenyl)-3-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C12H12F2O3/c1-17-11(16)12(5-7(15)6-12)10-8(13)3-2-4-9(10)14/h2-4,7,15H,5-6H2,1H3

InChI Key

JWOPLWVBJKWIML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)O)C2=C(C=CC=C2F)F

Origin of Product

United States

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